The synthesis of 6-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoic acid typically involves a multi-step process. The initial synthesis step focuses on forming a methylene bridge between the 5-chloro-2-hydroxy-3-methylphenyl and the 4-chlorophenyl moieties.
The molecular structure of 6-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoic acid features several key components:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C21H23Cl2NO3/c1-9(19)8-14(16(9)21)15(20-10(2)17(22)23)11-3-5-12(18)6-4-11/h3-8,10,21H,1-2H3,(H,22,23) which provides a detailed representation of its molecular structure .
6-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoic acid can participate in various chemical reactions:
These reactions are significant for synthesizing more complex molecules or modifying existing structures for enhanced activity .
The mechanism by which 6-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoic acid exerts its effects often involves interactions with specific biological targets such as enzymes or receptors:
Research into its specific interactions continues to provide insights into its potential therapeutic applications .
The physical and chemical properties of 6-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoic acid include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
| Density | Not specified |
These properties are crucial for understanding how the compound behaves in different environments and its potential applications .
The applications of 6-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoic acid are diverse:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4